

The Role of Citalopram N-oxide in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citalopram N-oxide

Cat. No.: B026223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. While N-demethylation to desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT) constitutes the primary metabolic route, N-oxidation to form **citalopram N-oxide** represents a significant, albeit secondary, pathway. This technical guide provides an in-depth exploration of the role of **citalopram N-oxide** in the overall metabolism of citalopram, detailing the enzymatic processes involved, quantitative data on its formation, and relevant experimental protocols.

Citalopram Metabolism Overview

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include:

- N-demethylation: This is the principal metabolic route, leading to the formation of the active metabolite desmethylcitalopram (DCT) and subsequently to the less active didesmethylcitalopram (DDCT). The enzymes CYP2C19 and CYP3A4 are primarily responsible for the first demethylation step, with a minor contribution from CYP2D6. The second demethylation to DDCT is mediated by CYP2D6.^{[1][2]}

- N-oxidation: This pathway results in the formation of **citalopram N-oxide**.
- Deamination: This leads to the formation of a propionic acid derivative.[3][4]

The Role and Formation of Citalopram N-oxide

Citalopram N-oxide is a metabolite of citalopram formed through the process of N-oxidation, where an oxygen atom is added to the nitrogen of the dimethylamino group.[5]

Enzymology of Citalopram N-oxide Formation

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have conclusively identified CYP2D6 as the exclusive enzyme responsible for the formation of **citalopram N-oxide**. [6] This finding is crucial for understanding potential drug-drug interactions and the impact of genetic polymorphisms in CYP2D6 on citalopram metabolism.

Pharmacological Activity of Citalopram N-oxide

In vitro studies have demonstrated that **citalopram N-oxide** is at least 8 times less potent than the parent drug, citalopram, in inhibiting serotonin reuptake.[3][4] This suggests that **citalopram N-oxide** does not significantly contribute to the antidepressant effects of citalopram.

Quantitative Data on Citalopram Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of citalopram and its metabolites.

Table 1: Pharmacokinetic Parameters of Citalopram in Healthy Adults

Parameter	Value	Reference
Bioavailability	~80%	[2]
Tmax (Peak Plasma Time)	~4 hours	[3]
Half-life (t1/2)	~35 hours	[3][4]
Volume of Distribution (Vd)	~12 L/kg	[3]
Systemic Clearance (CL)	330 mL/min	[3]
Protein Binding	~80%	[3]

Table 2: Relative Plasma Concentrations of Citalopram and its Major Metabolites at Steady State

Compound	Relative Concentration to Citalopram	Reference
Desmethycitalopram (DCT)	Approximately one-half	[3][4]
Didemethylcitalopram (DDCT)	Approximately one-tenth	[3][4]

Table 3: Urinary Excretion of Citalopram and its Metabolites (% of Radioactive Dose after 7 days)

Compound	Percentage of Dose	Reference
Unchanged Citalopram	12-23%	[2]
Citalopram N-oxide	7%	

Table 4: Serotonin Transporter (SERT) Binding Affinity of Citalopram and its Metabolite

Compound	Ki (nM)	Reference
(S)-Citalopram	1.1	[5]
Desmethycitalopram	12.8	[1]

Experimental Protocols

In Vitro Metabolism of Citalopram using Human Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of citalopram to **citalopram N-oxide** using human liver microsomes.

Materials:

- Human liver microsomes (pooled from multiple donors)
- Citalopram hydrochloride
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard (e.g., a structurally similar compound not present in the incubation)
- LC-MS/MS system for analysis

Procedure:

- **Preparation of Incubation Mixture:** In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and citalopram (at various concentrations to determine kinetics) in potassium phosphate buffer.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
- **Initiation of Reaction:** Initiate the metabolic reaction by adding the NADPH regenerating system.

- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
- Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
- Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins.
- Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of **citalopram N-oxide** using a validated LC-MS/MS method.

Quantification of Citalopram N-oxide in Human Plasma by LC-MS/MS

This protocol provides a general outline for the quantitative analysis of **citalopram N-oxide** in human plasma.

Materials:

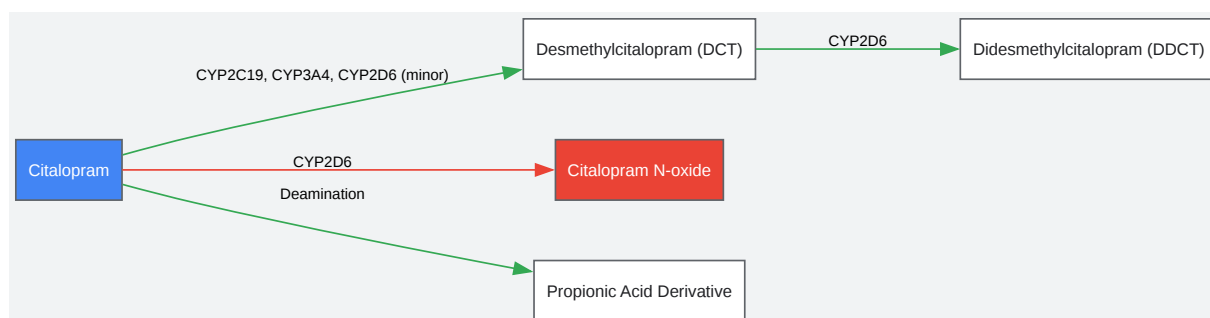
- Human plasma samples
- **Citalopram N-oxide** analytical standard
- Internal standard (e.g., a stable isotope-labeled analog of **citalopram N-oxide**)
- Acetonitrile for protein precipitation
- LC-MS/MS system with a suitable C18 column

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a 100 µL aliquot of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
 - Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

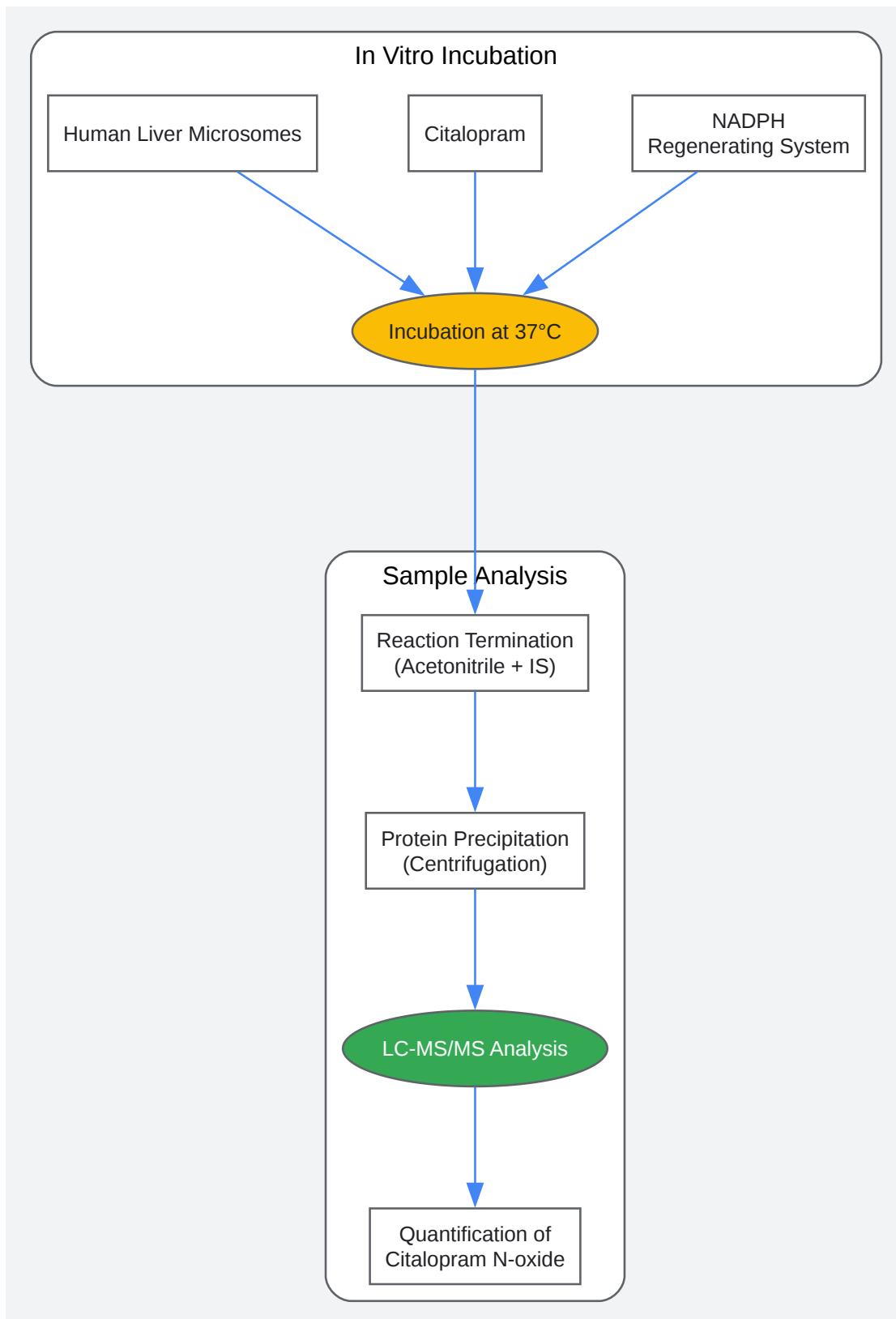
- Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.
- LC-MS/MS Analysis:
 - Transfer the clear supernatant to an autosampler vial.
 - Inject an aliquot of the supernatant onto the LC-MS/MS system.
 - Liquid Chromatography: Separate the analytes using a C18 column with a gradient mobile phase (e.g., consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Mass Spectrometry: Detect and quantify **citalopram N-oxide** and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each compound.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
 - Determine the concentration of **citalopram N-oxide** in the plasma samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Citalopram Metabolic Pathway



[Click to download full resolution via product page](#)

In Vitro Metabolism Workflow

Conclusion

Citalopram N-oxide is a notable, albeit minor, metabolite of citalopram formed exclusively by the action of CYP2D6. Its significantly lower pharmacological activity compared to the parent compound suggests a limited direct contribution to the therapeutic effects of citalopram. However, understanding the N-oxidation pathway is critical for a comprehensive view of citalopram's disposition, particularly when considering factors that can influence CYP2D6 activity, such as co-administered drugs and genetic polymorphisms. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Citalopram N-oxide in Drug Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026223#citalopram-n-oxide-role-in-drug-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com